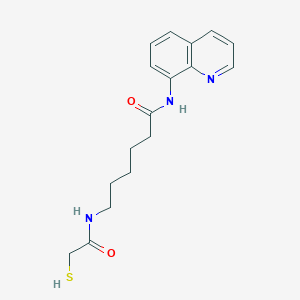
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde is an organic compound that features a pyrrole ring and a nitrobenzaldehyde moiety
Méthodes De Préparation
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde typically involves the reaction of 2,5-dihydro-1H-pyrrole with 5-nitrobenzaldehyde under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-aminobenzaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde include:
2-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a nitro group.
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-aminobenzaldehyde: This compound has an amino group instead of a nitro group.
4-(2,5-Dihydro-1H-pyrrol-1-yl)benzenesulfonamide: This compound features a sulfonamide group.
The uniqueness of this compound lies in its combination of a pyrrole ring and a nitrobenzaldehyde moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
668987-44-8 |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-(2,5-dihydropyrrol-1-yl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H10N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h1-4,7-8H,5-6H2 |
Clé InChI |
BJOBJJHCISJNEU-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


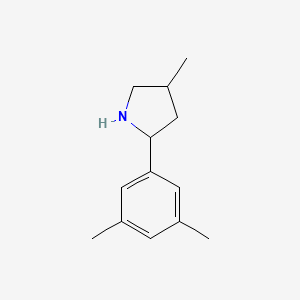
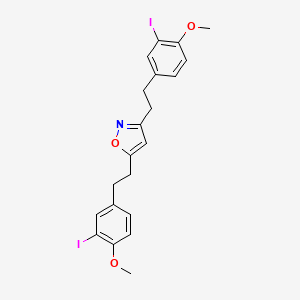
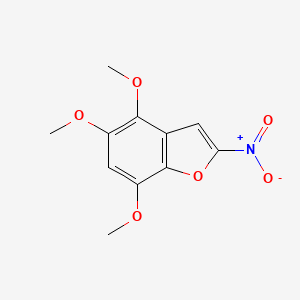
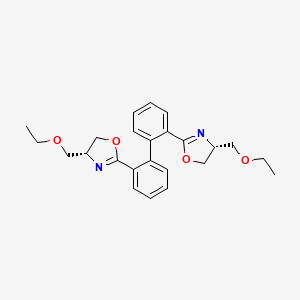
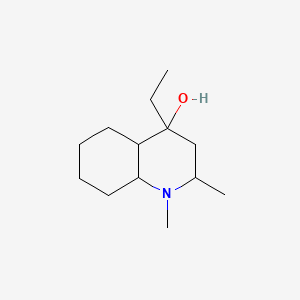
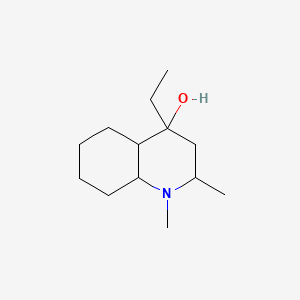
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
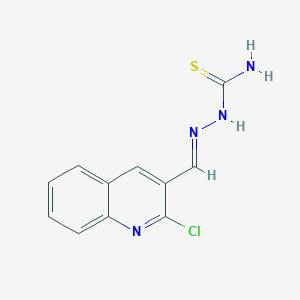
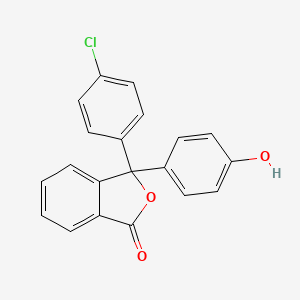
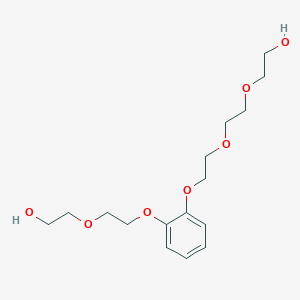
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
